methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H20F3N3O4 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.14059061 g/mol and the complexity rating of the compound is 932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that exhibits significant biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis and Structural Characteristics
The compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler pyridine and pyran derivatives. The incorporation of functional groups such as trifluoromethyl and amino enhances its pharmacological profile.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, the compound under discussion has been evaluated for its ability to inhibit cell proliferation in human tumor cell lines with IC50 values indicating potent activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
NCI-H460 (Lung cancer) | < 10 | Induction of apoptosis |
Jurkat (Leukemia) | < 15 | Cell cycle arrest |
MCF-7 (Breast cancer) | < 20 | Inhibition of proliferation |
Antimicrobial Activity
Research indicates that certain derivatives of pyrano[3,2-c]pyridine exhibit antimicrobial properties. The compound has been tested against various bacterial strains and showed promising results, particularly against resistant strains.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit d-amino acid oxidase (DAAO), which is relevant in neurochemical pathways and could have implications in treating neurological disorders.
Case Studies
- Antitumor Evaluation : A study conducted by Queiroz et al. assessed the antitumor effects of a related pyrano[3,2-c]pyridine derivative. The compound exhibited significant growth inhibition in various human tumor cell lines with mechanisms involving apoptosis and cell cycle disruption.
- Antimicrobial Activity : A series of tests demonstrated that the compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
Research Findings
Recent findings suggest that the biological activity of this compound can be attributed to its ability to interact with specific molecular targets. This interaction is facilitated by the unique structural features of the compound:
- Hydrophobic interactions : Contribute to binding affinity with target proteins.
- Functional groups : Such as the trifluoromethyl group enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O4/c1-13-11-17-19(22(31)30(13)12-16-5-3-4-10-29-16)18(20(21(28)34-17)23(32)33-2)14-6-8-15(9-7-14)24(25,26)27/h3-11,18H,12,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVFDPXVCMWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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